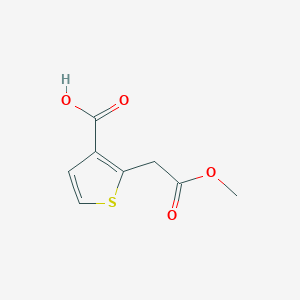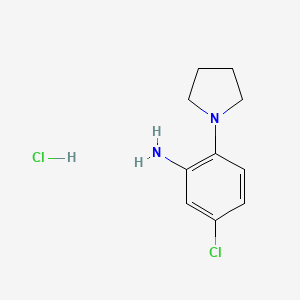
5-Chloro-2-(pyrrolidin-1-yl)aniline hydrochloride
Descripción general
Descripción
“5-Chloro-2-(pyrrolidin-1-yl)aniline hydrochloride” is a chemical compound with the molecular formula C10H13ClN2 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, compounds with a pyrrolidine ring are known to participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación
Synthesis of Polymers
5-Chloro-2-(pyrrolidin-1-yl)aniline hydrochloride has been studied in the context of polymer synthesis. Blinova et al. (2007) explored the oxidation of aniline and pyrrole, leading to the synthesis of polyaniline and polypyrrole, which are conductive polymers with applications in electronics and materials science (Blinova et al., 2007).
Polymerization Reactions
Wöhrle (1972) reported on polymerization reactions involving pyrrolidin derivatives, including 5-chloro-2-imino-1-pyrrolin, leading to the formation of dark-colored polymers with semiconductive properties (Wöhrle, 1972).
Structural Analysis
Su et al. (2013) conducted a structural analysis of isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, which is closely related to this compound. This study provides insights into the structural properties of similar compounds (Su et al., 2013).
Chemical Synthesis and Reactions
Scharer et al. (1991) described the synthesis of N,N-dimethyl-N-[(pyrro-1-yl)methyl]anilinium chloride, demonstrating the reactivity of pyrrolidinyl substituted compounds in chemical synthesis (Scharer et al., 1991).
Directing Group in Chemical Reactions
Zhao et al. (2017) identified 2-(pyridin-2-yl)aniline as a directing group for C-H bond amination, a process that could be relevant for compounds like this compound (Zhao et al., 2017).
Antileishmanial Activity
Mello et al. (2004) synthesized 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters by condensation of 4-chloro-1H-pyrazolo[3,4-b]pyridine with aniline derivatives, which could indicate potential medicinal applications for similar compounds (Mello et al., 2004).
Complexes with Aniline or Pyridine-Functionalized N-heterocyclic Carbene
Zhuang et al. (2013) reported on complexes involving aniline or pyridine-functionalized N-heterocyclic carbene, providing insights into the coordination chemistry relevant to this compound (Zhuang et al., 2013).
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases . They have shown nanomolar activity against CK1γ and CK1ε , suggesting that these kinases could be potential targets.
Mode of Action
It’s known that pyrrolidine derivatives can influence kinase inhibition The compound might interact with its targets, leading to changes in their activity
Biochemical Pathways
Given the potential targets mentioned above, it’s plausible that the compound could affect pathways involving ck1γ and ck1ε . These kinases are involved in various cellular processes, including cell division, circadian rhythm, and Wnt signaling. The downstream effects would depend on the specific pathway and cell type involved.
Result of Action
Given its potential targets, it’s plausible that the compound could influence cellular processes regulated by ck1γ and ck1ε . The specific effects would depend on the cell type and the context in which the compound is used.
Propiedades
IUPAC Name |
5-chloro-2-pyrrolidin-1-ylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.ClH/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;/h3-4,7H,1-2,5-6,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRLXSWJHZSKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24829631 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1177348-11-6 | |
| Record name | Benzenamine, 5-chloro-2-(1-pyrrolidinyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177348-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorophenyl)-2-[(propan-2-yl)amino]acetamide hydrochloride](/img/structure/B3374956.png)
![1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3374972.png)
![1-[4-(Cyclopentylsulfanyl)phenyl]ethan-1-one](/img/structure/B3374986.png)
![4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3374994.png)

![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B3375007.png)
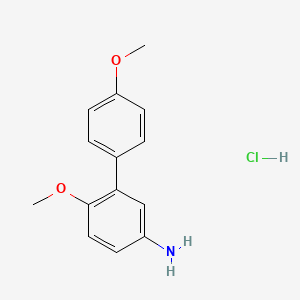
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B3375024.png)
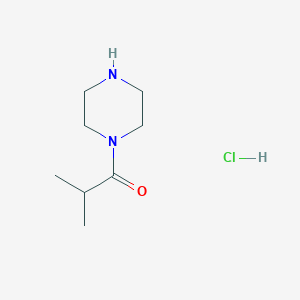

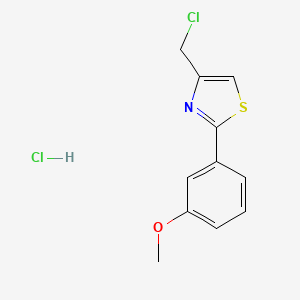
![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B3375046.png)

